N-(3-Aminopropyl)-N-octyl-D-gluconamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

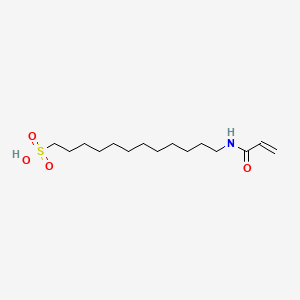

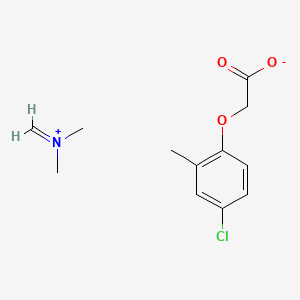

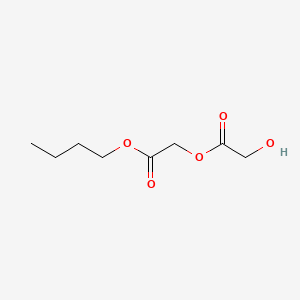

N-(3-Aminopropyl)-N-octyl-D-gluconamide est un composé chimique qui appartient à la classe des amides. Il se caractérise par la présence d'un groupe aminopropyl et d'une chaîne octyle attachée à un squelette de gluconamide.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-(3-Aminopropyl)-N-octyl-D-gluconamide implique généralement la réaction de l'acide D-gluconique avec la 3-aminopropylamine et l'octylamine. La réaction est réalisée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le processus peut être résumé comme suit :

Matières premières : acide D-gluconique, 3-aminopropylamine et octylamine.

Conditions réactionnelles : La réaction est généralement réalisée dans un solvant organique tel que le méthanol ou l'éthanol. La température est maintenue autour de 60 à 80 °C, et la réaction est laissée se poursuivre pendant plusieurs heures.

Purification : Le produit est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir du this compound pur.

Méthodes de production industrielle

Dans un environnement industriel, la production de this compound peut impliquer des réacteurs à grande échelle et des conditions réactionnelles optimisées pour maximiser le rendement et l'efficacité. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer la scalabilité et la reproductibilité du processus de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

N-(3-Aminopropyl)-N-octyl-D-gluconamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour les réactions de substitution comprennent les halogènes et les agents alkylants.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques à température ambiante ou à des températures légèrement élevées.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants anhydres tels que le tétrahydrofurane (THF) ou l'éther diéthylique.

Substitution : Halogènes (par exemple, chlore, brome), agents alkylants (par exemple, iodure de méthyle) ; les réactions sont menées en présence d'une base ou d'un catalyseur pour faciliter le processus de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés du composé, tandis que la réduction peut produire des formes réduites avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes. Il peut être incorporé dans les polymères et autres macromolécules pour conférer des propriétés spécifiques.

Biologie : Étudié pour son potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes, antifongiques et antivirales. Il peut également être utilisé dans le développement de biosenseurs et d'outils de diagnostic.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies. Il peut agir comme agent d'administration de médicaments ou comme composant de formulations pharmaceutiques.

Industrie : Utilisé dans la production de produits chimiques de spécialité, de tensioactifs et d'émulsifiants. Il peut également être utilisé dans la formulation de produits de soins personnels et de cosmétiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres biomolécules, ce qui conduit à une modulation de leur activité. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.

Applications De Recherche Scientifique

N-(3-Aminopropyl)-N-octyl-D-gluconamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It can be incorporated into polymers and other macromolecules to impart specific properties.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties. It may also be used in the development of biosensors and diagnostic tools.

Medicine: Explored for its therapeutic potential in treating various diseases. It may act as a drug delivery agent or as a component of pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals, surfactants, and emulsifiers. It can also be used in the formulation of personal care products and cosmetics.

Mécanisme D'action

The mechanism of action of N-(3-Aminopropyl)-N-octyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

N-(3-Aminopropyl)-N-octyl-D-gluconamide peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Certains composés similaires comprennent :

N-(3-Aminopropyl)-N-dodécylpropane-1,3-diamine : Ce composé a un groupe aminopropyl similaire mais diffère par la longueur de la chaîne alkyle.

(3-Aminopropyl)triéthoxysilane : Ce composé contient un groupe aminopropyl attaché à une fraction silane, ce qui le rend utile pour la fonctionnalisation de surface et les applications en science des matériaux.

N-(2-Aminoéthyl)-3-aminopropyltriéthoxysilane : Similaire au (3-Aminopropyl)triéthoxysilane mais avec un groupe aminoéthyl supplémentaire, ce qui améliore sa réactivité et sa polyvalence.

Le caractère unique de this compound réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales, qui confèrent des propriétés et des applications distinctes.

Propriétés

Numéro CAS |

93840-54-1 |

|---|---|

Formule moléculaire |

C17H36N2O6 |

Poids moléculaire |

364.5 g/mol |

Nom IUPAC |

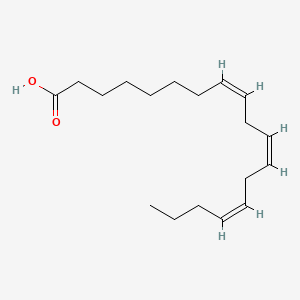

(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octylhexanamide |

InChI |

InChI=1S/C17H36N2O6/c1-2-3-4-5-6-7-10-19(11-8-9-18)17(25)16(24)15(23)14(22)13(21)12-20/h13-16,20-24H,2-12,18H2,1H3/t13-,14-,15+,16-/m1/s1 |

Clé InChI |

ZTFDHJKBHRSPIG-LVQVYYBASA-N |

SMILES isomérique |

CCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

SMILES canonique |

CCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)